![molecular formula C21H24N4O3S B4535444 1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B4535444.png)
1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-PIPERIDINECARBOXAMIDE
Vue d'ensemble
Description
1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidinecarboxamide core with a naphthylmethyl-pyrazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the naphthylmethyl group, and the coupling with the piperidinecarboxamide moiety. Common reagents used in these steps include hydrazines, aldehydes, and various coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the pyrazole ring can produce dihydropyrazole compounds.
Applications De Recherche Scientifique
1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrazole and piperidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The naphthylmethyl group may enhance binding affinity through hydrophobic interactions, while the piperidinecarboxamide moiety can contribute to the overall stability and solubility of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methylsulfonyl)piperazine: An important intermediate in synthetic organic chemistry, mainly used as a pharmaceutical intermediate.
1-(1-Naphthylmethyl)piperazine: Known for its use in pharmaceutical and chemical research.
Naphthoylindoles: A class of compounds with structural similarities, often used in synthetic cannabinoid research.
Uniqueness
1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a pyrazole ring, a naphthylmethyl group, and a piperidinecarboxamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-29(27,28)25-13-9-17(10-14-25)21(26)22-20-11-12-24(23-20)15-18-7-4-6-16-5-2-3-8-19(16)18/h2-8,11-12,17H,9-10,13-15H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYFVDRYAAPCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


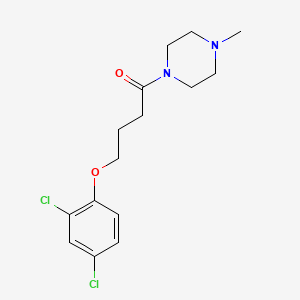
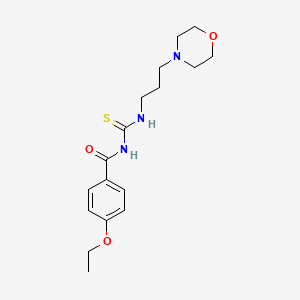
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535379.png)
![Ethyl 4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B4535385.png)
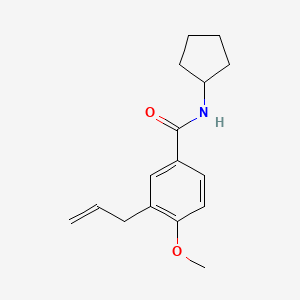
![2-(benzyloxy)-N-[2-(3-bromophenyl)-6-iodo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4535404.png)
![1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B4535409.png)
![N,N-diethyl-9-methyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4535421.png)
![N-cyclopentyl-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4535425.png)
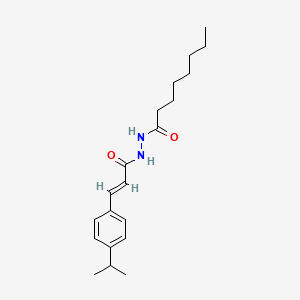
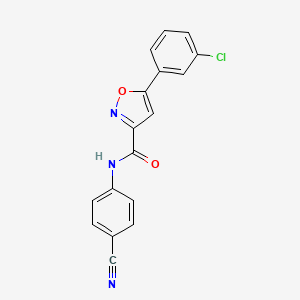
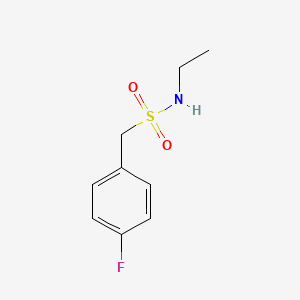
![3-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535453.png)
![(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4535459.png)
